- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

1260092-23-6 structure
Nom du produit:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
Numéro CAS:1260092-23-6
Le MF:C6H11NO3
Mégawatts:145.156441926956
MDL:MFCD19215882
CID:5242669
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-
- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)
- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
-
- MDL: MFCD19215882
- Piscine à noyau: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
- La clé Inchi: RZMLFDPCVRKIQV-WHFBIAKZSA-N
- Sourire: C([C@@H]1CC[C@@H](CN)O1)(=O)O
Propriétés expérimentales
- Dense: 1.243±0.06 g/cm3(Predicted)
- Point d'ébullition: 313.7±27.0 °C(Predicted)
- Le PKA: 3.31±0.40(Predicted)
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262514-1.0g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-262514-1g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1g |
$0.0 | 2023-09-14 |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Référence
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Référence
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Référence
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Référence
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Pyridine ; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Référence
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Référence
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Référence
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials
- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal
- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)
- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside
- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid
- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate
- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one
- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-
- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Littérature connexe
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Classification associée
- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés acides sucrés et dérivés
- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés Les glucides et les conjugués de glucides acides sucrés et dérivés
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